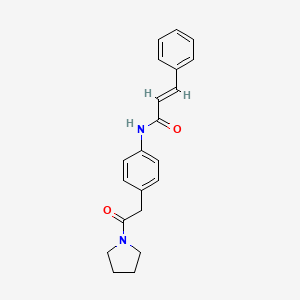

Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting diverse biological activities .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

Antituberculosis Activity A study by V. U. Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrid analogs as inhibitors of Mycobacterium tuberculosis GyrB, a promising target for antituberculosis therapy. Among the compounds studied, an analog closely related to Ethyl 4-(2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamido)piperidine-1-carboxylate demonstrated significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing promise as a potential antituberculosis agent Jeankumar et al., 2013.

Antimicrobial and Enzyme Inhibitory Activities Research conducted by Serap Başoğlu et al. (2013) involved the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, structurally similar to the compound , and their derivatives. These compounds were evaluated for their antimicrobial activities against various microorganisms and for their ability to inhibit certain enzymes. The study found that some of the synthesized compounds exhibited good to moderate antimicrobial activity, as well as antiurease and antilipase activities, highlighting their potential as antimicrobial agents Başoğlu et al., 2013.

Anticancer Potential A study by A. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which share a structural motif with this compound. These compounds were evaluated for their anticancer potential, and some showed strong anticancer activities against different cancer cell lines, indicating their potential as anticancer agents Rehman et al., 2018.

Antithrombotic Properties Y. Hayashi et al. (1998) developed Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with structural similarities to this compound. This compound was found to be a highly potent and orally active fibrinogen receptor antagonist, showing promise for antithrombotic treatment, particularly in the acute phase Hayashi et al., 1998.

Mechanism of Action

Target of Action

It is known that thiazoles, a key structural component of this compound, exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazoles generally interact with their targets through three possible orientations of the thiazole ring: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazoles are known to influence a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

The physico-chemical properties of thiazoles, such as water solubility, can influence their bioavailability .

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .

Properties

IUPAC Name |

ethyl 4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3S/c1-2-27-19(26)24-9-7-15(8-10-24)21-17(25)11-16-12-28-18(23-16)22-14-5-3-13(20)4-6-14/h3-6,12,15H,2,7-11H2,1H3,(H,21,25)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXSDTPHUCYIPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)

![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)

![N-(3-bromophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2411551.png)

![3-allyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2411554.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)

![N-(2-nitrophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2411557.png)

![2-phenoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2411560.png)

![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2411566.png)

![2-bromo-5-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2411567.png)